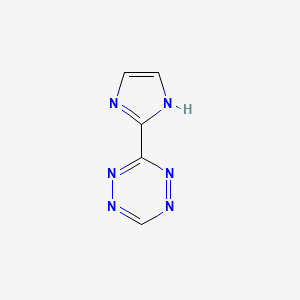

3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine

Description

Overview of 1,2,4,5-Tetrazine (B1199680) Core Systems in Contemporary Chemical Research

Historical Development and Significance of 1,2,4,5-Tetrazines

The first synthesis of the 1,2,4,5-tetrazine ring system dates back to the late 19th century. A foundational and historically significant method for preparing 3,6-disubstituted 1,2,4,5-tetrazines is the Pinner reaction. mdpi.com This transformation typically involves the reaction of iminoesters with hydrazine (B178648) to form an amidrazone, which then undergoes cyclization to yield a dihydro-1,2,4,5-tetrazine intermediate. mdpi.com A subsequent oxidation step is required to produce the final aromatic tetrazine. mdpi.com

Over the decades, numerous synthetic methodologies have been developed, utilizing a range of starting materials such as formamidinium acetate (B1210297), nitriles, guanidine (B92328) hydrochloride, and thiocarbohydrazide. mdpi.com The significance of 1,2,4,5-tetrazines has grown immensely with the advent of "click chemistry." Their exceptional reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions has established them as premier tools in bioorthogonal chemistry for applications like cellular labeling and imaging. researchgate.netmdpi.com

Distinctive Features of the 1,2,4,5-Tetrazine Ring in Organic Chemistry

The 1,2,4,5-tetrazine ring possesses a unique combination of structural and electronic features that dictate its chemical behavior.

Electronic Properties : The presence of four highly electronegative nitrogen atoms renders the 1,2,4,5-tetrazine ring exceptionally electron-deficient. rsc.orgresearchgate.net This results in a very low-lying lowest unoccupied molecular orbital (LUMO), making the ring an excellent electron acceptor and facilitating the formation of stable radical anions. researchgate.netresearchgate.net This electron-deficient nature is the primary driver for its reactivity in IEDDA reactions. researchgate.net

Structure and Stability : X-ray structural analysis confirms that the 1,2,4,5-tetrazine molecule has a planar structure. mdpi.com Among the three possible tetrazine isomers, the 1,2,4,5-isomer is the most stable and easiest to synthesize. sciengine.comresearchgate.net Many compounds featuring this scaffold are noted for their high thermal stability. mdpi.com

Physical Characteristics : Most 1,2,4,5-tetrazine compounds are distinguished by their intense colors, typically in shades of red and violet. mdpi.com This is a result of weak, forbidden n→π* electronic transitions in the visible region of the electromagnetic spectrum, a phenomenon also linked to the fluorescent properties observed in some derivatives. mdpi.com

Reactivity : The most prominent feature of 1,2,4,5-tetrazines is their role as highly reactive dienes in IEDDA cycloaddition reactions with electron-rich or strained dienophiles (e.g., alkenes, alkynes). researchgate.netnih.gov The rate of these reactions can be tuned by altering the electronic properties of the substituents on the tetrazine ring; electron-withdrawing groups increase reactivity, while electron-donating groups decrease it. researchgate.net

| Property | Description | Reference |

|---|---|---|

| Structure | Six-membered, planar, aromatic heterocycle with four nitrogen atoms. | mdpi.com |

| Electronic Nature | Highly electron-deficient due to four electronegative nitrogen atoms; low-lying LUMO. | rsc.orgresearchgate.net |

| Key Reactivity | Functions as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions. | researchgate.netnih.gov |

| Physical Appearance | Compounds are often intensely colored (red, violet). | mdpi.com |

| Stability | The most stable of the tetrazine isomers; derivatives often show high thermal stability. | mdpi.comresearchgate.net |

Introduction to Imidazole (B134444) Derivatives in Advanced Organic Synthesis

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a ubiquitous scaffold in nature and synthetic chemistry, recognized for its versatility and profound impact on medicinal chemistry.

Structural and Electronic Characteristics of Imidazole Moieties

Imidazole was first synthesized by Heinrich Debus in 1858. nih.govijsrtjournal.com Its structure is a five-membered, planar aromatic ring that adheres to Hückel's rule. The two nitrogen atoms impart a unique set of properties. One nitrogen atom is pyrrole-like, contributing two electrons to the aromatic π-system, while the other is pyridine-like, with its lone pair in an sp² orbital in the plane of the ring. This configuration leads to several key characteristics:

Polarity and Solubility : Imidazole is a highly polar molecule with a significant dipole moment, which contributes to its high water solubility. ijsrtjournal.com

Amphoteric Nature : The ring system is amphoteric, meaning it can act as both a weak acid (the N-H proton can be removed) and a weak base (the pyridine-like nitrogen can be protonated). dovepress.com

Hydrogen Bonding : The imidazole scaffold possesses both hydrogen bond donor (N-H) and acceptor (pyridine-like N) capabilities, which are crucial for its interactions with biological targets like enzymes and receptors. ijsrtjournal.com

Electronic Nature : In contrast to the electron-deficient tetrazine, the imidazole ring is considered an electron-rich aromatic system. dovepress.com

| Property | Description | Reference |

|---|---|---|

| Structure | Five-membered, planar, aromatic heterocycle with two nitrogen atoms. | ijsrtjournal.com |

| Electronic Nature | Electron-rich aromatic system. | dovepress.com |

| Acid-Base Properties | Amphoteric; can act as both a weak acid and a weak base. | dovepress.com |

| Intermolecular Forces | Acts as both a hydrogen bond donor and acceptor. | ijsrtjournal.com |

| Solubility | Generally water-soluble due to high polarity. | ijsrtjournal.com |

Role of Imidazoles as Modular Building Blocks

The imidazole nucleus is often described as a "privileged structure" in medicinal chemistry, as it is a fundamental building block for a vast array of biologically active molecules and marketed drugs. nih.govresearchgate.net Its derivatives have been extensively developed as anticancer, antifungal, anti-inflammatory, antibacterial, and antihypertensive agents. researchgate.net

The utility of imidazole as a modular building block stems from several factors:

It is a versatile and practical nucleus for construction and functionalization. nih.gov

Its ability to engage in hydrogen bonding and coordinate with metal ions makes it a potent pharmacophore for interacting with diverse biological targets. dovepress.comresearchgate.net

It serves as an essential subunit in many natural products, including the amino acid histidine and the hormone histamine. lifechemicals.com

Beyond medicine, imidazoles are crucial building blocks for ionic liquids, catalysts, and polymers. lifechemicals.com

Synergistic Integration of Imidazole and 1,2,4,5-Tetrazine Scaffolds

The direct linkage of an electron-rich imidazole ring to an electron-deficient 1,2,4,5-tetrazine ring in 3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine creates a molecule with a unique electronic profile. This "push-pull" arrangement, where one ring donates and the other withdraws electron density, is a well-known strategy for designing molecules with novel optical and electronic properties.

While specific research on this compound is emerging, the combination of azole and tetrazine rings is an area of active investigation. For instance, the synthesis of molecules linking tetrazines to other nitrogen heterocycles like 1,2,4-triazole (B32235) has been explored for creating new materials with strong fluorescence emission and high quantum yields, suggesting potential applications in optoelectronics. nih.govnih.gov

In the context of medicinal chemistry, the fusion or linkage of imidazole and tetrazine rings is a strategy for developing new therapeutic agents. Fused imidazotetrazine compounds, for example, have been investigated as anticancer agents that act by interfering with DNA replication. ontosight.aigoogle.com By combining the two scaffolds into a single molecule like this compound, it is possible to design bifunctional agents. The imidazole moiety could serve as a directing group or pharmacophore to bind to a specific biological target, while the tetrazine ring could function as a bioorthogonal handle for targeted drug delivery or as a fluorescent reporter group for diagnostic imaging. The synthesis of such hybrid molecules represents a promising strategy for the discovery of novel chemical entities with tailored properties for a range of scientific applications.

Rationale for Hybrid Systems Combining Imidazole and Tetrazine

The strategic combination of distinct heterocyclic moieties into a single molecular framework is a well-established approach in chemical and pharmaceutical sciences to create novel functionalities and enhance existing properties. The rationale for designing a hybrid system like this compound stems from the complementary characteristics of its constituent rings.

Imidazole Core: The imidazole ring is a five-membered aromatic heterocycle that is a ubiquitous structural motif in natural products and pharmaceutical agents. mdpi.com Its electron-rich nature allows it to participate in various non-covalent interactions, making it a privileged scaffold for binding to biological targets such as enzymes and receptors. mdpi.combeilstein-journals.org This has led to the development of numerous imidazole-based drugs with a wide spectrum of therapeutic applications, including antifungal, anticancer, and antihistaminic agents. mdpi.com

1,2,4,5-Tetrazine Core: The 1,2,4,5-tetrazine ring is a six-membered, electron-deficient heterocycle containing four nitrogen atoms. This high nitrogen content is associated with several key properties. Firstly, it makes tetrazine derivatives valuable as high-energy density materials (HEDMs). nih.gov Secondly, and of significant interest in chemical biology, tetrazines are exceptionally reactive dienes in inverse electron-demand Diels-Alder (iEDDA) reactions. mdpi.com This reactivity, particularly with strained alkenes, is the cornerstone of tetrazine bioorthogonal chemistry, a powerful tool for labeling and imaging biomolecules in living systems without interfering with native biological processes. chemicalbook.combeilstein-journals.org The high reaction rates and biocompatibility of tetrazine ligations have made them ideal for applications ranging from diagnostics to prodrug activation. researchgate.netrsc.org

The fusion of these two rings into a single molecule offers several potential advantages:

Multifunctional Probes: Combining the biological targeting capabilities of the imidazole moiety with the bioorthogonal reactivity of the tetrazine ring could yield powerful chemical probes for studying biological systems.

Targeted Drug Delivery: An imidazole-containing drug could be linked to a tetrazine "handle," allowing for pre-targeted drug delivery strategies where the therapeutic agent is directed to a specific location before being activated.

Novel Energetic Materials: The combination of a high-nitrogen tetrazine with another nitrogen-rich heterocycle like imidazole could be explored for the development of new energetic materials with tailored properties such as enhanced thermal stability or specific detonation characteristics. nih.govresearchgate.net

Research Trajectory of Substituted and Fused Imidazotetrazines

While specific research on the non-fused this compound is not extensively documented in publicly available literature, the broader class of substituted and fused imidazotetrazines has been the subject of considerable investigation. This research provides a valuable framework for understanding the potential chemistry and applications of the title compound.

A significant area of research has focused on fused heterocyclic systems where the imidazole and tetrazine rings share a bond. A prominent example is the imidazo[1,2-b] beilstein-journals.orgtetrazine scaffold. Studies on this class of compounds have revealed promising biological activities. For instance, researchers have synthesized a range of 3-substituted imidazo[1,2-b] beilstein-journals.orgtetrazines and evaluated their efficacy as antifungal agents against various dermatophytes and yeast-like fungi.

Another major research thrust has been in the development of imidazotetrazines as anticancer agents. The clinical drug temozolomide , while technically an imidazo[5,1-d]-1,2,3,5-tetrazine derivative, has spurred extensive research into related structures. This has led to the rational design of various analogues with modifications at different positions of the imidazotetrazine scaffold to improve efficacy, overcome drug resistance, and modulate pharmacokinetic properties.

The synthesis of these complex heterocyclic systems often involves multi-step procedures. For example, the synthesis of substituted 1,2,4,5-tetrazines can be achieved through the oxidation of dihydro-1,2,4,5-tetrazine precursors, which are themselves formed from reagents like guanidine hydrochloride and hydrazine. The subsequent annulation or substitution with an imidazole moiety introduces further complexity and offers pathways to a diverse range of derivatives. Research into multicomponent reactions has also provided efficient, one-pot methods for constructing highly substituted and polycyclic imidazoles, which could serve as precursors for imidazotetrazine synthesis.

The research findings for these related compounds are summarized in the table below, illustrating the focus of current investigations in the field.

| Compound Class | Key Research Findings | Primary Application Area |

| 3-Substituted Imidazo[1,2-b] beilstein-journals.orgtetrazines | Demonstrated activity against various mycelial and yeast-like fungi. | Antifungal Agents |

| 8-Substituted Imidazo[5,1-d]-1,2,3,5-tetrazines (Temozolomide Analogues) | Investigated to overcome tumour resistance and improve drug delivery to brain tumours. | Anticancer Agents |

| Asymmetrically Substituted Tetrazines | Show good balance between detonation properties and mechanical sensitivity. | Energetic Materials |

| Tetrazine-Fluorophore Conjugates | Used as "turn-on" fluorescent probes for no-wash imaging in living cells. | Bioorthogonal Imaging |

This established research trajectory for fused and substituted imidazotetrazines underscores the scientific interest in this class of molecules. While detailed experimental data for this compound remains elusive, the principles derived from these related systems provide a strong foundation for predicting its potential properties and guiding future research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4N6 |

|---|---|

Molecular Weight |

148.13 g/mol |

IUPAC Name |

3-(1H-imidazol-2-yl)-1,2,4,5-tetrazine |

InChI |

InChI=1S/C5H4N6/c1-2-7-4(6-1)5-10-8-3-9-11-5/h1-3H,(H,6,7) |

InChI Key |

HMAPVZUIRLIOLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)C2=NN=CN=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 1h Imidazol 2 Yl 1,2,4,5 Tetrazine and Its Derivatives

De Novo Synthesis Strategies for the 1,2,4,5-Tetrazine (B1199680) Core

The formation of the aromatic 1,2,4,5-tetrazine ring is generally a two-step process. Initially, acyclic precursors are converted into dihydro-1,2,4,5-tetrazines, which are subsequently oxidized to the corresponding aromatic tetrazines. mdpi.com Key starting materials for these syntheses include formamidinium acetate (B1210297), imidoyl chlorides, hydrazinecarbothiohydrazide, and guanidine (B92328) hydrochloride. mdpi.com

Synthesis from Formamidinium Acetate and Hydrazine (B178648)

A fundamental method for producing the parent, unsubstituted 1,2,4,5-tetrazine involves the reaction of formamidinium acetate with hydrazine hydrate (B1144303) under mild conditions. mdpi.com This two-step process first yields the dihydro-1,2,4,5-tetrazine intermediate, which exists in two tautomeric forms. The reaction is typically carried out in solvents like methylene (B1212753) chloride or methanol (B129727) at low temperatures (e.g., 0 °C). mdpi.com Subsequent oxidation of the dihydrotetrazine intermediate is required to furnish the aromatic 1,2,4,5-tetrazine.

Approaches Utilizing Imidoyl Chlorides

The use of imidoyl chlorides offers a selective route for the synthesis of 1,2,4,5-tetrazine derivatives, particularly for creating unsymmetrical structures. mdpi.com This method involves the condensation of imidoyl chlorides with hydrazine. mdpi.com By connecting specific structural elements before the cyclization step, this approach circumvents the formation of mixed symmetrical and unsymmetrical products, which can be challenging to separate. mdpi.com This strategy is especially effective for synthesizing tetrazines with alkyl substituents. mdpi.com

Synthesis via Hydrazinecarbothiohydrazide Reactions

Hydrazinecarbothiohydrazide, also known as thiocarbohydrazide, serves as a versatile precursor for substituted 1,2,4,5-tetrazines. One approach involves the reaction of hydrazinecarbothiohydrazide with triethyl orthoesters, which can yield 3-substituted-1,2,4,5-tetrazine derivatives directly, without a separate oxidation step. mdpi.com For instance, reaction with 1-iodododecane (B1195088) followed by treatment with triethyl orthoesters in the presence of triethylamine (B128534) can produce 3-(dodecylthio)-1,2,4,5-tetrazine derivatives. mdpi.com Another pathway involves the reaction of hydrazinecarbothiohydrazide with methyl iodide to form methyl hydrazinecarbohydrazonothioate. This intermediate can then be converted to a 3-methyl-6-(methylthio)-1,2,4,5-tetrazine derivative through reaction with trimethyl orthoacetate and subsequent oxidation. mdpi.com

Preparation from Guanidine Hydrochloride Precursors

Guanidine hydrochloride is a key starting material in a multi-step synthesis that provides valuable tetrazine precursors amenable to further functionalization. mdpi.com The initial step is the reaction of guanidine hydrochloride with hydrazine to produce 1,2,3-triaminoguanidine (B12136214) hydrochloride in high yield. mdpi.com This intermediate can then be reacted with a diketone, such as penta-2,4-dione, to form a symmetrically substituted dihydro-1,2,4,5-tetrazine. Subsequent oxidation, for example with sodium nitrite (B80452) in acetic acid, yields the corresponding aromatic 1,2,4,5-tetrazine. mdpi.com This method has been used to prepare 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, which can be further reacted to produce other important tetrazine derivatives like 3,6-dihydrazino-1,2,4,5-tetrazine and 3,6-dichloro-1,2,4,5-tetrazine (B31795). mdpi.com

Dimerization Strategies (e.g., from Ethyl Diazoacetate)

The 1,2,4,5-tetrazine ring can also be constructed through dimerization reactions. A notable example is the dimerization of ethyl diazoacetate in the presence of a base like sodium hydroxide, which leads to the formation of a 1,2,4,5-tetrazine derivative.

Methods for Imidazole (B134444) Moiety Introduction at the C3 Position

The synthesis of unsymmetrical tetrazines, such as 3-(1H-imidazol-2-yl)-1,2,4,5-tetrazine, requires specific strategies to introduce different substituents at the 3 and 6 positions of the tetrazine ring.

One of the most established methods for synthesizing 3,6-disubstituted 1,2,4,5-tetrazines is the Pinner reaction. This reaction typically involves the condensation of an iminoester with hydrazine, followed by oxidation. mdpi.com To synthesize this compound via this route, imidazole-2-carbonitrile would be a key precursor to form the corresponding iminoester. While the Pinner reaction is widely used for various nitriles, its specific application to imidazole-2-carbonitrile to form the target compound would depend on the reactivity and stability of the starting materials and intermediates under the reaction conditions.

Another powerful set of methods for creating C-C bonds in heterocyclic chemistry involves transition-metal-catalyzed cross-coupling reactions. Techniques such as the Suzuki and Stille couplings are widely used to form bonds between aryl or heteroaryl groups. In the context of synthesizing this compound, this could involve the reaction of a 3-halo-1,2,4,5-tetrazine with an appropriately functionalized imidazole derivative, such as a 2-(tributylstannyl)imidazole (for Stille coupling) or an imidazole-2-boronic acid or ester (for Suzuki coupling). The success of these reactions would depend on the development of suitable catalysts and reaction conditions that are compatible with the sensitive tetrazine and imidazole rings. There are established procedures for the synthesis of unsymmetrical tetrazines via palladium-catalyzed cross-coupling reactions, which could be adapted for this purpose. nih.govnih.gov

The synthesis of unsymmetrical 3,6-disubstituted tetrazines can also be achieved through a one-pot reaction of two different nitriles with hydrazine hydrate, often induced by sulfur. rsc.org This method, while potentially leading to a mixture of products, can be optimized to favor the desired unsymmetrical tetrazine. For the synthesis of this compound, a mixture of imidazole-2-carbonitrile and a nitrile that would provide the other substituent (or a precursor to a hydrogen atom at C6) would be used.

Below is a summary of potential reaction parameters for the synthesis of unsymmetrical tetrazines, which could be adapted for the introduction of an imidazole moiety.

| Reaction Type | Key Reactants | Catalyst/Reagent | Typical Conditions |

| Pinner Reaction | Imidazole-2-carbonitrile, Alcohol, Hydrazine | HCl (gas) | Anhydrous conditions, followed by oxidation |

| Suzuki Coupling | 3-Halo-1,2,4,5-tetrazine, Imidazole-2-boronic acid | Palladium catalyst, Base | Inert atmosphere, suitable solvent (e.g., toluene, DME) |

| Stille Coupling | 3-Halo-1,2,4,5-tetrazine, 2-(Tributylstannyl)imidazole | Palladium catalyst | Inert atmosphere, suitable solvent (e.g., THF, dioxane) |

| S-induced One-Pot | Imidazole-2-carbonitrile, Second nitrile, Hydrazine | Sulfur | Thermal conditions |

Nucleophilic Substitution Reactions on Halogenated Tetrazines (e.g., 3,6-dichloro-1,2,4,5-tetrazine with Substituted Imidazoles)

A primary and well-established method for the synthesis of imidazole-substituted tetrazines involves the nucleophilic aromatic substitution (SNAr) on halogenated tetrazine precursors. The high electrophilicity of the tetrazine ring, further enhanced by electron-withdrawing halogen substituents, facilitates the displacement of halides by nucleophiles.

3,6-Dichloro-1,2,4,5-tetrazine is a common starting material for these reactions. nih.gov The chlorine atoms act as excellent leaving groups, allowing for the sequential or simultaneous substitution by various nucleophiles, including substituted imidazoles. nih.govrsc.org The reaction typically proceeds by treating the dichlorotetrazine with the desired imidazole derivative in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and the presence of a base, can be critical for achieving regioselectivity and high yields.

Kinetic studies on the reaction of 3,6-dichloro-1,2,4,5-tetrazine with biothiols have provided insights into the SNAr mechanism, suggesting an addition-elimination pathway where the nucleophilic attack is the rate-determining step. researchgate.net While direct studies with imidazole are less common, the principles are transferable. The reaction can lead to mono- or di-substituted products depending on the stoichiometry of the reactants. For instance, reacting 3,6-dichloro-1,2,4,5-tetrazine with a variety of substituted imidazoles in the presence of trace water has been shown to produce a series of 6-oxo-3-(1,2,4,5-substituted-1H-imidazol-3-ium-3-yl)-3,6-dihydro-1,2,4,5-tetrazin-3-ides. rsc.org

| Reactants | Product | Yield | Reference |

| 3,6-dichloro-1,2,4,5-tetrazine, Substituted Imidazoles | 6-oxo-3-(1,2,4,5-substituted-1H-imidazol-3-ium-3-yl)-3,6-dihydro-1,2,4,5-tetrazin-3-ides | Medium to Good | rsc.org |

| 3,6-bis-(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine, Various Nucleophiles | 3,6-disubstituted 1,2,4,5-tetrazines | Not specified | researchgate.net |

Cross-Coupling Approaches for C-C Bond Formation (e.g., Sonogashira coupling with subsequent modification)

Cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of a wide range of substituents onto the tetrazine core that are not accessible through nucleophilic substitution. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to tetrazine chemistry. researchgate.netwikipedia.org

This methodology typically involves the reaction of a halogenated tetrazine, such as 3-bromo-6-methyl-1,2,4,5-tetrazine, with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. chemrxiv.orgrsc.org The resulting alkynyl-substituted tetrazine can then undergo further modifications. For example, hydrogenation of the triple bond can yield the corresponding alkyl-substituted tetrazine. chemrxiv.org This two-step sequence of Sonogashira coupling followed by hydrogenation provides an efficient route to asymmetrically substituted dialkyltetrazines. chemrxiv.orgrsc.org

The reaction conditions for Sonogashira coupling on tetrazines are generally mild, which allows for the use of a variety of functionalized alkynes. wikipedia.org This versatility is crucial for the synthesis of complex molecules and for introducing specific functionalities for further derivatization. researchgate.net

| Halogenated Tetrazine | Alkyne | Catalyst System | Product Type | Reference |

| 3-bromo-6-methyl-1,2,4,5-tetrazine | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst | 3-alkynyl-6-methyl-1,2,4,5-tetrazines | chemrxiv.orgrsc.org |

| Chlorotetrazines | Acetylene derivatives | Pd(PPh₃)₂Cl₂, CuI | Alkynyl tetrazines | researchgate.net |

Synthesis of Related Fused Imidazo[1,2-b]researchgate.netnih.govacs.orgmdpi.comtetrazines

The synthesis of fused heterocyclic systems containing both imidazole and tetrazine rings, such as imidazo[1,2-b] researchgate.netnih.govacs.orgmdpi.comtetrazines, represents a significant area of research. These fused structures often exhibit unique chemical and biological properties.

Annulation Reactions Leading to Imidazo-Fused Systems

Annulation, or ring-forming, reactions are key to constructing imidazo-fused tetrazine systems. One approach involves starting with a pre-functionalized imidazole and building the tetrazine ring onto it. For example, a series of imidazo[1,2-b] researchgate.netnih.govacs.orgmdpi.comtetrazines have been synthesized starting from 1-amino-2-methylthio-4-phenylimidazole. nih.gov This starting material reacts with various hydrazonoyl halides to form the fused tetrazine ring system. nih.gov

Another strategy involves the [4+1] annulation of in situ generated heterocyclic azine-aldimines with β-keto sulfoxonium ylides to construct N-fused imidazole rings, which can be applied to the synthesis of various imidazo-fused heteroaromatics. acs.org Transition metal-catalyzed annulation reactions, such as those employing rhodium(III) or palladium(II), have also been developed for the synthesis of fused imidazo[1,2-a]pyridines, demonstrating the potential of such catalytic systems for constructing complex heterocyclic frameworks. researchgate.netrsc.org

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 1-amino-2-methylthio-4-phenylimidazole | Hydrazonoyl halides | Imidazo[1,2-b] researchgate.netnih.govacs.orgmdpi.comtetrazines | Cyclization | nih.gov |

| Heterocyclic azine-aldimines | β-keto sulfoxonium ylides | N-fused imidazole rings | [4+1] Annulation | acs.org |

| 2-arylimidazo[1,2-a]pyridines | α-diazo carbonyl compounds | Naphtho[1′,2′:4,5]imidazo[1,2-a]-pyridine derivatives | Rh(III)-catalyzed C-H alkylation and intramolecular annulation | rsc.org |

Derivatization of Fused Imidazotetrazine Scaffolds

Once the core fused imidazotetrazine scaffold is synthesized, further derivatization can be carried out to modify its properties and introduce various functional groups. rsc.org These modifications can be achieved through a variety of chemical transformations on the existing functional groups of the fused ring system. For example, if the initial synthesis yields a scaffold with reactive sites, these can be targeted for further chemical reactions. researchgate.netnih.gov

The synthesis of new 3-substituted imidazo[1,2-b] researchgate.netnih.govacs.orgmdpi.comtetrazines containing azolyl, aminopyridyl, and alkoxyl substituents has been reported, showcasing the potential for diversification of these scaffolds. researchgate.net The ability to introduce a variety of substituents allows for the fine-tuning of the molecule's electronic and steric properties, which is crucial for applications in materials science and medicinal chemistry.

Oxidation Protocols for Dihydro-Tetrazine Precursors to Aromatic Systems

The synthesis of 1,2,4,5-tetrazines often proceeds through a dihydrotetrazine intermediate, which must be oxidized to form the final aromatic tetrazine ring. nih.govudel.edu The choice of oxidizing agent is critical, as it must be effective in dehydrogenating the dihydrotetrazine without causing unwanted side reactions or degradation of sensitive functional groups.

Inorganic Oxidizing Agents (e.g., Sodium Nitrite, Iron(III) Chloride, Hydrogen Peroxide)

A variety of inorganic oxidizing agents have been employed for the conversion of dihydro-1,2,4,5-tetrazines to their corresponding aromatic tetrazines. Sodium nitrite (NaNO₂), typically used in an acidic medium, is a common and effective reagent for this transformation. researchgate.net The reaction generates nitrous acid in situ, which acts as the oxidant.

Other inorganic oxidants that have been utilized include iron(III) chloride (FeCl₃) and hydrogen peroxide (H₂O₂). nih.gov The choice of oxidant often depends on the stability of the substituents on the tetrazine ring. For substrates with sensitive functional groups that might be susceptible to degradation under the harsh conditions of nitrous acid oxidation, milder oxidants are preferred. For instance, phenyliodonium (B1259483) diacetate has been shown to be a mild and effective oxidant for the synthesis of a variety of s-tetrazine derivatives. nih.gov

| Dihydrotetrazine Precursor | Oxidizing Agent | Product | Notes | Reference |

| 1,4-dihydro-s-tetrazine derivatives | Sodium Nitrite (NaNO₂) in acid | s-tetrazines | Commonly used, can be harsh for sensitive functional groups. researchgate.net | researchgate.net |

| 1,4-dihydro-s-tetrazine derivatives | Phenyliodonium diacetate | s-tetrazines | Mild and effective, suitable for sensitive substrates. | nih.gov |

| Dihydrotetrazine | Hydrogen Peroxide (H₂O₂) | Tetrazine | An alternative inorganic oxidant. | nih.gov |

| Dihydrotetrazine | Chromium Trioxide (CrO₃) | Tetrazine | A strong oxidizing agent. | nih.gov |

Organic Oxidizing Agents (e.g., DDQ, [bis(acetoxy)iodo]benzene, m-CPBA)

The oxidation of dihydro-s-tetrazine precursors is a critical step in the synthesis of s-tetrazines. nih.gov A variety of organic oxidizing agents have been investigated to overcome the limitations of harsher, traditional reagents.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been employed as an oxidant for dihydro-s-tetrazines. nih.gov For instance, in the synthesis of an amino-substituted di(pyridin-2-yl)-s-tetrazine, DDQ was found to oxidize the corresponding 1,4-dihydro-s-tetrazine in good yield. nih.gov However, a significant drawback of using DDQ is the difficulty in removing the hydroquinone (B1673460) byproducts generated during the reaction, which often complicates the chromatographic purification and can hinder the scalability of the synthesis. nih.govresearchgate.net

The following table summarizes the performance of various organic oxidants in the synthesis of 5-amino-di(pyridin-2-yl)-s-tetrazine. nih.gov

| Oxidizing Agent | Yield (Oxidation Step) | Overall Yield (2 Steps) | Notes |

| m-CPBA | 55% | 27% | - |

| Benzoyl Peroxide | 65% | 32% | - |

| Benzoquinone | 71% | 35% | Difficult chromatography due to byproducts. |

| DDQ | Good | - | Hydroquinone byproducts are difficult to remove. |

| PhI(OAc)₂ | 86% | 42% | Byproduct (iodobenzene) is readily removed. |

This data is based on the synthesis of 5-amino-di(pyridin-2-yl)-s-tetrazine and may serve as a reference for the synthesis of other tetrazine derivatives.

Enzymatic Oxidation Pathways

An innovative and biocompatible approach to tetrazine synthesis involves the use of enzymatic oxidation. nih.gov This method offers a catalytic "turn-on" of bioorthogonal reactivity, where a stable dihydrotetrazine precursor is converted into its reactive tetrazine form under mild, physiological conditions. nih.gov

Horseradish peroxidase (HRP) has been shown to efficiently catalyze the aerial oxidation of dihydrotetrazines to tetrazines in the absence of added peroxide. researchgate.netnih.gov This enzymatic activation can be achieved with nanomolar concentrations of HRP. The reaction demonstrates rapid kinetics, making it a highly efficient method for generating the tetrazine moiety. researchgate.netnih.gov The selection of dihydrotetrazine/tetrazine pairs with sufficient kinetic stability in aerobic aqueous solutions is crucial for the success of this approach. nih.gov

The catalytic efficiency of HRP in the oxidation of a dihydrotetrazine has been quantified, showcasing its effectiveness as a catalyst for this transformation. researchgate.netnih.gov

| Enzyme | Michaelis Constant (Kₘ) | Catalytic Constant (kcat) | Catalytic Efficiency (kcat/Kₘ) |

| Horseradish Peroxidase | 1.0 x 10⁻⁴ M | 27 s⁻¹ | 2.7 x 10⁵ M⁻¹s⁻¹ |

This data represents the kinetic parameters for the HRP-catalyzed aerial oxidation of a specific dihydrotetrazine. researchgate.netnih.gov

This enzymatic approach is part of a broader strategy of activating caged tetrazines, where an enzyme-cleavable protecting group is removed from a conjugate, releasing a dihydrotetrazine intermediate that spontaneously oxidizes to the reactive tetrazine. chemrxiv.org Such methods hold promise for cell-type specific bioconjugation and other applications in chemical biology. chemrxiv.org

Chemical Reactivity and Mechanistic Investigations of 3 1h Imidazol 2 Yl 1,2,4,5 Tetrazine

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The IEDDA reaction is a powerful bioorthogonal ligation tool, celebrated for its rapid kinetics and high specificity. rsc.org In this reaction, an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680) derivative, reacts with an electron-rich dienophile. nih.goveur.nl The rate and efficiency of this cycloaddition are highly dependent on the substituents of the tetrazine ring. nih.gov

Reaction Kinetics and Rate Constants with Strained Dienophiles (e.g., Trans-Cyclooctenes, Norbornenes)

The IEDDA reaction between 1,2,4,5-tetrazines and strained dienophiles like trans-cyclooctenes (TCO) is one of the fastest bioorthogonal reactions known. rsc.orgnih.gov The reaction rates are typically determined by monitoring the disappearance of the characteristic pink color of the tetrazine (absorbance at ~520-540 nm) upon cycloaddition. nih.gov While specific second-order rate constants for 3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine are not extensively documented in readily available literature, the reactivity can be inferred from studies on structurally similar tetrazines.

Substituents on the tetrazine ring play a crucial role in modulating the reaction kinetics. nih.gov Electron-withdrawing groups are known to accelerate the IEDDA reaction by lowering the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), which leads to a smaller HOMO-LUMO energy gap between the diene and the dienophile. nih.govresearchgate.net Heteroaromatic substituents, such as pyridyl and pyrimidinyl groups, have been shown to significantly increase reaction rates compared to simple alkyl or phenyl groups. nih.gov For instance, the reaction of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) with norbornene dienophiles has been a subject of kinetic studies, demonstrating the rate-enhancing effect of the electron-deficient pyridine (B92270) ring. nih.gov

The imidazole (B134444) group at the 3-position of the tetrazine ring is expected to act as an electron-withdrawing substituent, thereby increasing the reactivity of the tetrazine towards strained dienophiles. Computational studies have been employed to screen tetrazine derivatives and predict their reactivity, confirming that electron-withdrawing substituents generally lead to lower activation barriers for the IEDDA reaction. researchgate.netnih.gov The reaction rate of this compound with a highly reactive dienophile like TCO is anticipated to be very high, likely with second-order rate constants in the range of 10³ to 10⁵ M⁻¹s⁻¹. nih.gov In contrast, reactions with less strained dienophiles like norbornenes would be slower. nih.govnih.gov

Table 1: Representative Second-Order Rate Constants for IEDDA Reactions of Various Tetrazines with Dienophiles. This table is illustrative and based on data for structurally similar compounds to provide context for the expected reactivity of this compound.

| Tetrazine Substituent(s) | Dienophile | Rate Constant (k₂) [M⁻¹s⁻¹] |

| 3,6-diphenyl | Bicyclononyne (BCN) | 3.6 |

| 3,6-di(pyridin-2-yl) | Bicyclononyne (BCN) | 118 |

| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl) | Bicyclononyne (BCN) | 125 |

| H- (monosubstituted) | Trans-cyclooctene (B1233481) (TCO) | ~26,000 |

| 3,6-di(pyridin-2-yl) | Norbornene | ~0.2 - 2.0 |

Data compiled from various sources for comparative purposes. nih.govnih.govnih.gov

Mechanistic Insights into the [4+2] Cycloaddition Pathway

The IEDDA reaction of 1,2,4,5-tetrazines proceeds through a concerted, though often asynchronous, [4+2] cycloaddition mechanism. researchgate.netresearchgate.net This is followed by a rapid retro-Diels-Alder reaction that eliminates a molecule of dinitrogen (N₂) to form a 4,5-dihydropyridazine intermediate. researchgate.netresearchgate.net This intermediate can then tautomerize or be oxidized to the final pyridazine (B1198779) product. nih.gov

The key mechanistic steps are:

[4+2] Cycloaddition: The tetrazine (diene) and the dienophile approach each other, forming a transient, highly strained bicyclic intermediate. researchgate.net

Retro-Diels-Alder (Cycloreversion): This bicyclic intermediate spontaneously loses N₂, which is a thermodynamically favorable process and drives the reaction forward. researchgate.net

Product Formation: The resulting dihydropyridazine (B8628806) may undergo further reactions depending on the conditions and the nature of the substituents. researchgate.net

The frontier molecular orbital (FMO) theory is often used to explain the reactivity in these cycloadditions. The reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the LUMO of the electron-deficient tetrazine. nih.goveur.nl A smaller energy gap between these orbitals leads to a faster reaction. nih.gov However, recent computational studies suggest that while FMO theory provides a good general framework, other factors such as distortion energies and Pauli repulsion also play a significant role in determining the reaction barriers, especially when comparing different classes of tetrazines. nih.govresearchgate.net

Regioselectivity and Stereoselectivity in IEDDA Reactions

For an unsymmetrical tetrazine such as this compound, the IEDDA reaction with an unsymmetrical dienophile can potentially yield two different regioisomers. The regioselectivity of the cycloaddition is governed by both electronic and steric factors of the transition state. arkat-usa.org

Generally, in amine-catalyzed IEDDA reactions of unsymmetrical tetrazines with aldehydes or ketones (which proceed via an enamine intermediate), a high degree of regioselectivity is observed. researchgate.netarkat-usa.orgumich.edu The observed regioselectivity can often be predicted by considering the stability of zwitterionic intermediates or the electronic matching of the diene and dienophile in the transition state. arkat-usa.org In some cases, unexpected regioselectivity has been observed and explained by polar cycloaddition models where the predicted FMO-controlled pathway is energetically unfavorable. researchgate.net For this compound, the electronic nature of the imidazole ring compared to the unsubstituted position will direct the orientation of the incoming dienophile.

The stereoselectivity of the reaction is largely dependent on the dienophile. For instance, with norbornene derivatives, the cycloaddition can occur from either the exo or endo face. nih.gov While exo addition is often favored electronically, mixtures of products are commonly obtained. nih.gov

Influence of Imidazole Substituent on IEDDA Reactivity

The imidazole substituent at the 3-position of the tetrazine ring exerts a significant influence on the IEDDA reactivity. This influence stems from a combination of electronic and steric effects.

Electronic Effects: Imidazole is a heteroaromatic ring containing two nitrogen atoms. As a substituent on the electron-deficient tetrazine ring, it acts as an electron-withdrawing group, which is a key factor in accelerating IEDDA reactions. nih.govresearchgate.net This effect lowers the LUMO energy of the tetrazine, enhancing its reactivity with electron-rich dienophiles. researchgate.net Studies on other azole-substituted tetrazines have confirmed that such heteroaromatic systems are effective at increasing reactivity. researchgate.net The reactivity of this compound is expected to be comparable to or even greater than that of commonly used pyridyl-substituted tetrazines.

Steric Effects: While electronic effects are often dominant, steric hindrance can also play a role. However, the planar nature of the imidazole ring is not expected to introduce significant steric bulk that would impede the approach of the dienophile, especially when compared to more sterically demanding groups. Computational studies have highlighted that intramolecular repulsion between substituents and nitrogen atoms in the tetrazine ring can cause distortion, which in turn can accelerate the cycloaddition step without compromising the stability of the tetrazine. researchgate.net

The balance between reactivity and stability is a critical aspect for the practical application of tetrazines in bioorthogonal chemistry. Highly reactive tetrazines are often less stable under physiological conditions. nih.gov However, research into azole-substituted tetrazines suggests that it is possible to develop derivatives that are highly reactive while maintaining sufficient stability for biological applications. researchgate.net

Nucleophilic Substitution Reactions on the Tetrazine Ring

The high electrophilicity of the 1,2,4,5-tetrazine ring makes it susceptible to nucleophilic attack. researchgate.net This reactivity allows for the post-synthetic modification of the tetrazine core, enabling the introduction of various functional groups.

Reactivity with S-Nucleophiles and N-Nucleophiles

Research has shown that 3,6-disubstituted tetrazines bearing azolyl groups as leaving groups can undergo nucleophilic aromatic substitution (SNAr) reactions. researchgate.net In the context of 3,6-di(azolyl)-1,2,4,5-tetrazines, it has been established that imidazolyl fragments are more readily substituted by S-nucleophiles (such as thiols) compared to other azolyl groups like 3,5-dimethylpyrazolyl. researchgate.net

The reaction of such tetrazines with S-nucleophiles, often in the presence of a base like triethylamine (B128534), leads to the displacement of the imidazolyl group and the formation of a new carbon-sulfur bond. researchgate.net This reaction provides a method for introducing functionalized thiols onto the tetrazine ring. researchgate.net The general reaction can be described as:

Tz-Im + R-SH → Tz-SR + Im-H

This substitution can sometimes be followed by a second substitution if the starting material is a 3,6-di(imidazolyl)tetrazine. Furthermore, the resulting thio-substituted tetrazine can undergo subsequent substitution with N-nucleophiles. For example, a pyrazolyl group in a mono-thio-substituted tetrazine can be displaced by an amine nucleophile like cytisine. researchgate.net

A dynamic nucleophilic aromatic substitution of tetrazines with thiols and phenols has also been reported, highlighting the reversible nature of this process under certain conditions. nih.gov This "tetrazine-thiol exchange" (TeTEx) can occur under aqueous conditions, and the resulting thioether-tetrazine can be "locked" by an subsequent IEDDA reaction, which converts the tetrazine ring into a stable pyridazine, thus preventing further substitution. nih.gov

In some cases involving fused imidazo[1,2-b] researchgate.netarkat-usa.orgresearchgate.netresearchgate.nettetrazine systems, the attack of an S-nucleophile occurs at an unsubstituted carbon atom of the tetrazine ring, leading to nucleophilic substitution of a hydrogen atom rather than displacement of a leaving group. researchgate.net This demonstrates the diverse reactivity patterns of tetrazine systems depending on their specific structure.

Investigation of Nucleophilic Attack at Unsubstituted Carbon Atoms of Fused Systems

Research into the reactivity of fused tetrazine systems, such as imidazo[1,2-b] nih.govrsc.orgnih.govresearchgate.nettetrazines, has revealed a distinct pathway for nucleophilic attack. Unlike typical substitution reactions where a leaving group is displaced, studies have shown that S-nucleophiles can attack an unsubstituted carbon atom within the fused ring system. researchgate.net This leads to the formation of novel products resulting from the nucleophilic substitution of a hydrogen atom, a previously unobserved reaction pathway for this class of compounds. researchgate.net

This reaction is significant because it demonstrates the high electrophilicity of the 1,2,4,5-tetrazine ring, even at positions not bearing a conventional leaving group. researchgate.net The reaction of imidazo[1,2-b] nih.govrsc.orgnih.govresearchgate.nettetrazines with thiols in the presence of a base like triethylamine in acetonitrile (B52724) results in the addition of the thiol group to the fused imidazole portion of the molecule. researchgate.net This selective substitution highlights the unique electronic properties of these fused heterocyclic systems.

Mechanism of Aromatic Nucleophilic Substitution for Related Tetrazinones

The mechanism of aromatic nucleophilic substitution (SNAr) is a key aspect of tetrazine chemistry, particularly for derivatives like dichlorotetrazines which serve as precursors for more complex structures. researchgate.netresearchgate.net This reaction allows for the substitution of leaving groups, such as chlorine atoms, with a variety of nucleophiles including amines, alcohols, and thiols. researchgate.net The high nitrogen content of the tetrazine ring renders it electron-poor, facilitating attack by nucleophiles. researchgate.netmasterorganicchemistry.com

The generally accepted mechanism for SNAr on the tetrazine core is an addition-elimination pathway. researchgate.net This process involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring stabilizes this intermediate. masterorganicchemistry.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group. masterorganicchemistry.com

Kinetic studies on the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols support the addition-elimination mechanism, with the nucleophilic attack being the rate-determining step. researchgate.net This dynamic and versatile reaction has been utilized to create libraries of compounds and sophisticated molecular structures. nih.govnih.gov

Redox Chemistry and Radical Formation

Reversible One-Electron Reduction Behavior

Symmetrically substituted s-tetrazines have been shown to undergo reversible one-electron reduction. rsc.org This electrochemical behavior is crucial for applications such as nonaqueous redox flow batteries, where stable charge storage is required. rsc.org For instance, 3,6-dimethoxy-s-tetrazine exhibits a reversible one-electron reduction to form a stable radical anion. rsc.org The stability of this radical anion is noteworthy, with a half-life exceeding 1240 hours. rsc.org

The ability of the tetrazine ring to accept an electron and form a stable radical is a key feature of its redox chemistry. This property is influenced by the nature of the substituents on the ring. The reversible nature of this reduction is essential for cyclic applications where the molecule must be able to be repeatedly charged and discharged without significant degradation.

Formation of Oxoverdazyl Radicals from Tetrazinones

Tetrazinanones serve as important precursors for the synthesis of stable 1,5-dialkyl-6-oxoverdazyl radicals. nih.gov A synthetic approach that avoids the use of hazardous reagents like phosgene (B1210022) has been developed, starting from carbohydrazide. nih.govresearchgate.net

The general synthetic scheme involves the following key steps:

Condensation: Carbohydrazide is condensed with an aldehyde to introduce the desired substituent at the C-3 position of the final verdazyl radical. This step also protects the amino groups for subsequent alkylation. nih.govresearchgate.net

Alkylation: The N-1 and N-5 positions are then alkylated. This method allows for the creation of both symmetrically and unsymmetrically substituted products. nih.govresearchgate.net

Methanolysis and Ring Closure: A subsequent methanolysis and concomitant ring-closing reaction yields the tetrazinanone. nih.govresearchgate.net

Oxidation: The final step involves the oxidation of the tetrazinanone to form the stable oxoverdazyl radical. nih.govresearchgate.net

This pathway provides a versatile route to a wide variety of stable verdazyl radicals with different substitution patterns. nih.gov

Exploration of Other Reaction Pathways

[3+2] Cycloaddition Reactions for Polymer Synthesis

Beyond the more common inverse electron demand Diels-Alder reactions, 1,2,4,5-tetrazines can participate in [3+2] cycloaddition reactions, a form of "click chemistry," for the synthesis of energetic polymers. nih.govrsc.orgrsc.org This strategy involves the Huisgen 1,3-dipolar cycloaddition between 1,3-dipoles, such as azides, and 1,2-dipolarophiles, like acetylenes, which are attached to the 3 and 6 positions of the tetrazine ring. nih.govrsc.org

This approach is particularly valuable in energetic materials chemistry because, unlike the [4+2] hetero-Diels-Alder reaction, it does not involve the loss of N₂, thus preserving the high energy content of the tetrazine molecule. nih.govrsc.org An example of this is the reaction of 3,6-bis-propargyloxy-1,2,4,5-tetrazine with azides to create polymers where the tetrazine ring is incorporated into the polymer backbone. nih.govrsc.orgrsc.org This method provides a pathway for curing polymers and incorporating the energetic tetrazine moiety into novel materials. nih.govrsc.org

Interactive Data Table: Reactivity of this compound and Related Compounds

| Reaction Type | Reactant(s) | Key Features | Product Type |

| Nucleophilic Attack | Imidazo[1,2-b] nih.govrsc.orgnih.govresearchgate.nettetrazines, S-nucleophiles | Attack at unsubstituted carbon; substitution of hydrogen. | Thiol-substituted fused tetrazines |

| Aromatic Nucleophilic Substitution | Dichlorotetrazines, Amines/Alcohols/Thiols | Addition-elimination mechanism; formation of Meisenheimer complex. | Substituted tetrazines |

| One-Electron Reduction | 3,6-dimethoxy-s-tetrazine | Reversible process; forms a stable radical anion. | Tetrazine radical anion |

| Radical Formation | Tetrazinanones | Multi-step synthesis from carbohydrazide; oxidation as the final step. | Oxoverdazyl radicals |

| [3+2] Cycloaddition | 3,6-bis-propargyloxy-1,2,4,5-tetrazine, Azides | Click chemistry; preserves N₂ content. | Energetic polymers |

Thermal Decomposition Pathways (e.g., retro [2+2+2] ring-opening)researchgate.net

The thermal stability and decomposition pathways of 1,2,4,5-tetrazine derivatives are critical for understanding their behavior, particularly in the context of their application as energetic materials or as dienes in cycloaddition reactions. While specific, detailed research findings on the thermal decomposition of this compound are not extensively documented in publicly available literature, the decomposition mechanisms of the parent 1,2,4,5-tetrazine ring and other substituted analogues have been investigated, providing a framework for predicting its behavior.

The decomposition of the 1,2,4,5-tetrazine ring is generally understood to proceed via a concerted cycloreversion, often referred to as a retro-Diels-Alder reaction, rather than a retro [2+2+2] ring-opening. This process involves the fragmentation of the six-membered ring into more stable, smaller molecules. For the unsubstituted s-tetrazine, the accepted mechanism is a concerted triple dissociation that yields one molecule of nitrogen (N₂) and two molecules of hydrogen cyanide (HCN).

For substituted 1,2,4,5-tetrazines, two primary decomposition pathways are generally considered researchgate.net:

Fragmentation of the Tetrazine Ring : This pathway mirrors the decomposition of the parent ring. It involves the elimination of a molecule of N₂ and the cleavage of the remaining N-N bond, leading to the formation of two nitrile fragments. For an asymmetrically substituted tetrazine like this compound, this would theoretically yield N₂, hydrogen cyanide (from the unsubstituted C6 position), and 2-cyanoimidazole.

Dissociation of the Substituent Group : In this pathway, the initial step is the cleavage of the bond between the substituent and the tetrazine ring. The relative stability of the resulting radicals or fragments determines the favorability of this route.

Studies on various 3,6-disubstituted-1,2,4,5-tetrazines have shown that while electron-impact ionization and thermal decomposition can share initial fragmentation steps, the primary thermal route often involves the substituent group researchgate.net. The nature of the substituent plays a crucial role; for instance, in compounds with less thermostable groups like tetrazole rings, the decomposition is initiated by the fragmentation of the substituent, which is then followed by the decomposition of the more stable tetrazine moiety researchgate.net.

In the case of this compound, the imidazole ring is a stable aromatic heterocycle. Computational studies on related heteroaryl-substituted tetrazines can help predict the bond dissociation energies (BDE) for the C-C bond linking the two rings versus the bonds within the tetrazine ring itself acs.org. The pathway with the lowest activation energy will be the predominant decomposition route. Given the stability of the imidazole ring, it is plausible that the decomposition would be initiated by the fragmentation of the tetrazine ring itself.

Table of Potential Decomposition Products

| Precursor Compound | Proposed Pathway | Primary Products |

| This compound | Ring Fragmentation (Cycloreversion) | Nitrogen (N₂), Hydrogen Cyanide (HCN), 2-Cyanoimidazole |

| This compound | Substituent Dissociation | Imidazolyl radical, Tetrazinyl radical |

Note: This table is based on theoretical pathways derived from the study of other substituted tetrazines, as specific experimental data for this compound was not found in the surveyed literature.

Further computational and experimental studies, such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) and differential scanning calorimetry (DSC), would be necessary to definitively elucidate the specific thermal decomposition pathways, determine the kinetic parameters, and identify the precise products for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Diffraction Studies for Solid-State Structures

While a specific crystal structure for 3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine is not publicly available, analysis of closely related substituted tetrazines provides significant insight into the expected structural features. For instance, the energetic material 3,6-dihydrazino-s-tetrazine (DHT) has been studied extensively. acs.org X-ray diffraction studies revealed that DHT crystallizes in the monoclinic P2₁/c space group. acs.org Similarly, fused systems such as 3-substituted imidazo[1,2-b] acs.orgresearchgate.netresearchgate.netcolumbia.edutetrazines have been synthesized and their molecular geometry confirmed by X-ray analysis. researchgate.net These studies confirm the successful synthesis of complex tetrazine derivatives and provide a reliable framework for predicting the crystallographic behavior of related compounds. researchgate.netbeilstein-journals.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₂H₆N₈ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.043 |

| b (Å) | 5.644 |

| c (Å) | 12.129 |

| β (°) | 99.124 |

| Z | 2 |

Bond lengths within the tetrazine ring are well-characterized, with C–N distances around 1.334 Å and N–N distances around 1.321 Å. mdpi.com Analysis of related structures shows that these values are typical for the aromatic s-tetrazine core. mdpi.com In a fused imidazotetrazine system, C-N bond distances were measured in the range of 1.337 to 1.385 Å, indicating strong electronic conjugation between the fused heterocyclic fragments. researchgate.net

| Bond | Ring System | Typical Length (Å) |

|---|---|---|

| C–N | 1,2,4,5-Tetrazine (B1199680) | 1.334 |

| N–N | 1,2,4,5-Tetrazine | 1.321 |

| C=C | 1H-Imidazole | 1.364 |

| C–N | 1H-Imidazole | 1.314 - 1.382 |

| N–H | 1H-Imidazole | 0.998 |

The crystal packing of this compound is expected to be dominated by hydrogen bonding. The imidazole ring contains an N-H group, which is a strong hydrogen bond donor, while the numerous nitrogen atoms in both the imidazole and tetrazine rings act as potent hydrogen bond acceptors.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the covalent structure of molecules in solution. Advanced 1D and 2D NMR techniques allow for the complete and unambiguous assignment of all proton and carbon signals, even in complex heterocyclic systems.

Deuterium (B1214612) labeling is a powerful technique used in conjunction with NMR to probe reaction mechanisms and study dynamic processes. chem-station.com Replacing a specific proton with a deuteron (B1233211) (²H) can lead to a kinetic isotope effect (KIE), which provides information about bond-breaking steps in a reaction mechanism. chem-station.com Furthermore, H/D isotope exchange can be monitored by NMR to understand proton transfer equilibria.

In the context of this compound, deuterium labeling of the imidazole N-H proton would be particularly insightful. The resulting primary isotope shifts (the change in chemical shift between the ¹H and ²H spectra) can provide information on the strength of intermolecular hydrogen bonding in solution. huji.ac.il Secondary isotope effects, observed on the chemical shifts of nearby carbon atoms (e.g., ¹³C NMR), can also reveal details about molecular structure and hydrogen bond potentials. nih.govmdpi.com While specific deuterium labeling studies on this exact molecule are not reported, the methodology is broadly applied to investigate mechanisms in heterocyclic chemistry and to understand the nature of strong or low-barrier hydrogen bonds. researchgate.netfu-berlin.de

Two-dimensional (2D) NMR experiments are essential for assigning the structure of complex molecules where 1D spectra may be ambiguous. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to establish connectivity. columbia.educolumbia.edusdsu.edu

For this compound, these techniques would provide definitive structural proof:

HSQC would show direct, one-bond correlations between each proton and the carbon atom it is attached to. columbia.edu This would allow for the unambiguous assignment of the C-H pairs: the C6-H on the tetrazine ring, and the C4-H and C5-H on the imidazole ring.

HMBC reveals correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton. sdsu.edu Key expected HMBC correlations for this structure would include:

A correlation between the tetrazine proton (H6) and the imidazole carbon C2, confirming the point of attachment between the two rings.

Correlations between the imidazole protons (H4, H5) and the imidazole carbons (C2, C4, C5), confirming the structure of that ring.

Correlations between the tetrazine proton (H6) and the tetrazine carbon C3.

Together, these correlation experiments provide a complete and robust assignment of the molecule's constitution, confirming the specific linkage of the imidazol-2-yl group to the C3 position of the 1,2,4,5-tetrazine ring. youtube.com

Analysis of Substituent Effects on Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the electronic environment of nuclei within a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the distribution of electron density, which can be modulated by the introduction of various substituents on the heterocyclic rings. While specific NMR data for derivatives of this compound are not extensively documented, the principles of substituent effects can be inferred from studies on related substituted tetrazine and imidazole systems.

Generally, the introduction of electron-withdrawing groups (EWGs) onto the tetrazine or imidazole ring is expected to deshield the ring protons and carbons, causing their NMR signals to shift downfield (to higher ppm values). Conversely, electron-donating groups (EDGs) would shield these nuclei, resulting in an upfield shift (lower ppm).

For the tetrazine ring, which is inherently electron-deficient, these effects are pronounced. Studies on various 3,6-disubstituted 1,2,4,5-tetrazines show that the ¹³C chemical shift of the tetrazine carbons is a key indicator of the electronic influence of the substituent. For instance, replacing a hydrogen atom with a more electronegative group or a group capable of resonance withdrawal leads to a significant downfield shift of the C3 and C6 carbon signals, typically observed above 160 ppm. nih.gov Similarly, the chemical shift of the lone proton on a mono-substituted tetrazine is sensitive to the electronic nature of the group at the C3 position. nih.gov

On the imidazole ring, substituent effects are also well-established. An EDG at the C4 or C5 position would increase electron density at the C2 position, potentially causing a slight upfield shift for the C2 carbon and the attached tetrazine ring. An EWG would have the opposite effect. The position of substituents on the imidazole ring would also influence the tautomeric equilibrium of the N-H proton, which can be observed in ¹H NMR, often as a broad signal.

The interplay of substituents on both rings would create a more complex pattern of chemical shift perturbations, allowing for fine-tuning of the electronic properties of the molecule. A systematic study involving the synthesis of derivatives with various EDGs (e.g., -OCH₃, -NH₂) and EWGs (e.g., -NO₂, -CF₃) at different positions on the imidazole ring would be necessary to quantify these effects precisely.

Table 1: Predicted Substituent Effects on ¹³C NMR Chemical Shifts (δ, ppm) for the Tetrazine Carbon

| Substituent on Imidazole Ring | Electronic Effect | Predicted Shift of Tetrazine C3 |

| -NO₂ | Electron-Withdrawing | Downfield (>165 ppm) |

| -H | Neutral | Baseline (~164 ppm) |

| -CH₃ | Electron-Donating (Inductive) | Slightly Upfield (~163 ppm) |

| -OCH₃ | Electron-Donating (Resonance) | Upfield (~162 ppm) |

Note: These are predicted values based on general principles observed in related heterocyclic systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding framework of a molecule. For this compound, the spectra would be characterized by vibrations originating from the tetrazine ring, the imidazole ring, and the C-N linkage between them.

The 1,2,4,5-tetrazine ring has several characteristic vibrational modes. Due to its D₂h symmetry in the unsubstituted form, some modes are IR-active, some are Raman-active, and some are inactive in both. Upon substitution, this symmetry is lowered, and more vibrations may become active. Key vibrations for the tetrazine core include ring stretching modes, which are often observed in the 1350-1600 cm⁻¹ region. up.ac.za In-plane and out-of-plane ring deformation modes are expected at lower frequencies. For example, studies on 3,6-dichloro-1,2,4,5-tetrazine (B31795) have assigned ring vibrations through a combination of IR, Raman, and computational analysis. researchgate.net

The imidazole ring also exhibits a set of characteristic bands. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. The N-H stretching vibration of the imidazole group is expected as a broad band in the 3100-3300 cm⁻¹ range in the IR spectrum, with its position and shape being sensitive to hydrogen bonding. nih.gov C=N and C=C stretching vibrations within the imidazole ring contribute to bands in the 1450-1650 cm⁻¹ region. mdpi.com

The coupling between the two rings via the C-N single bond would also have a characteristic stretching frequency, likely in the 1200-1350 cm⁻¹ region. The complementary nature of IR and Raman spectroscopy would be crucial for a complete vibrational assignment, as symmetric vibrations of the tetrazine ring are often strong in the Raman spectrum but weak or absent in the IR spectrum.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Ring of Origin |

| N-H Stretch | 3100 - 3300 | Imidazole |

| Aromatic C-H Stretch | 3000 - 3100 | Imidazole |

| C=N/C=C Ring Stretch | 1450 - 1650 | Imidazole, Tetrazine |

| Tetrazine Ring Stretch | 1350 - 1600 | Tetrazine |

| C-N Linkage Stretch | 1200 - 1350 | Inter-ring |

| Ring Deformation Modes | 700 - 1200 | Imidazole, Tetrazine |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Mechanistic Tracing

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound by providing a highly accurate mass-to-charge ratio (m/z), typically with sub-ppm accuracy. For this compound (C₅H₄N₆), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured value to validate its identity.

Table 3: HRMS Data for this compound

| Formula | Species | Calculated Exact Mass |

| C₅H₄N₆ | [M+H]⁺ | 149.0570 |

| C₅H₄N₆ | [M+Na]⁺ | 171.0390 |

Note: These values are calculated based on the most abundant isotopes of each element.

Beyond simple mass confirmation, HRMS is a powerful technique for mechanistic tracing. By using isotopically labeled reagents, the origin of specific atoms in the final product can be determined, providing insight into reaction pathways. A relevant study demonstrated this by reacting substituted imidazoles with 3,6-dichloro-1,2,4,5-tetrazine in the presence of ¹⁸O-labeled water. HRMS analysis of the resulting tetrazinone product showed the incorporation of the ¹⁸O label, unequivocally proving that the oxygen atom originated from the water in the solvent rather than from another reagent. rsc.orgbohrium.com This type of experiment could be applied to study the reactivity and potential degradation pathways of this compound under various conditions.

UV/Visible/Near-Infrared (NIR) Spectroscopy for Electronic Transitions and Photoluminescent Properties

UV/Visible spectroscopy probes the electronic transitions within a molecule. The 1,2,4,5-tetrazine ring is a well-known chromophore, characterized by a distinctive pink or red color arising from a weak n→π* electronic transition in the visible region, typically between 500-550 nm. researchgate.net This transition is formally forbidden by symmetry, which accounts for its low molar absorptivity (ε). A much stronger π→π* transition is typically observed in the UV region, at higher energies (shorter wavelengths). researchgate.net

Many s-tetrazine derivatives are also fluorescent, emitting light upon relaxation from an excited electronic state. The fluorescence typically originates from the n→π* transition, and the emission wavelength is often slightly red-shifted compared to the absorption. The photoluminescent properties, including the fluorescence quantum yield (Φ_f), are highly dependent on the molecular structure and the substituents attached to the tetrazine core. mdpi.com Electron-donating groups can sometimes enhance fluorescence, while heavy atoms or certain functionalities can quench it. The presence of the imidazole ring could potentially modulate the fluorescence of the tetrazine core, and this property could be exploited in the development of fluorescent probes. For example, studies on s-tetrazines conjugated with other heterocyclic rings like 1,3,4-thiadiazole (B1197879) have shown them to be promising fluorescent materials. semanticscholar.org The photophysical properties are often characterized by determining the absorption and emission maxima and the Stokes shift, which is the difference in energy between these maxima.

Table 4: Expected Photophysical Properties of this compound

| Property | Expected Range | Transition Type | Notes |

| Absorption λ_max (Vis) | 520 - 560 nm | n→π | Responsible for the characteristic color |

| Absorption λ_max (UV) | 250 - 300 nm | π→π | High molar absorptivity |

| Emission λ_max | 540 - 600 nm | Fluorescence | Dependent on solvent and substitution |

| Stokes Shift | 20 - 50 nm | - | Energy loss between absorption and emission |

Theoretical and Computational Chemistry of 3 1h Imidazol 2 Yl 1,2,4,5 Tetrazine

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 3-(1H-imidazol-2-yl)-1,2,4,5-tetrazine are fundamental to understanding its chemical behavior. Computational techniques allow for a detailed examination of its ground state properties and molecular orbitals.

Density Functional Theory (DFT) Calculations for Ground State Properties

For a related compound, N-((1H-benzo[d]imidazol-2-yl) methyl)-1,2,4-triazin-3-amine, DFT calculations have been used to determine optimized bond lengths and angles. For instance, in the benzimidazole moiety of this molecule, the C1-N2 and C3-N2 bond lengths were calculated to be 1.3751 Å and 1.3897 Å, respectively. researchgate.net Such calculations for this compound would reveal the precise bond lengths and angles of both the imidazole (B134444) and tetrazine rings, as well as the torsional angle between them, indicating the degree of planarity of the molecule. This structural information is crucial for understanding its stability and reactivity.

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from a DFT B3LYP/6-311++G(d,p) calculation for the optimized geometry of this compound.

Interactive Data Table: Hypothetical Optimized Geometric Parameters

| Parameter | Value (Å/°) |

| Imidazole C=N bond length | 1.32 |

| Imidazole C-N bond length | 1.38 |

| Tetrazine N=N bond length | 1.30 |

| Tetrazine C-N bond length | 1.34 |

| Inter-ring C-C bond length | 1.47 |

| Imidazole C-N-C bond angle | 108.5 |

| Tetrazine N-C-N bond angle | 126.0 |

| Dihedral Angle (Im-Tz) | 15.0 |

Note: The values in this table are illustrative and based on typical values for similar heterocyclic systems. They are not the result of a specific calculation for this compound.

Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. A smaller gap generally indicates higher reactivity. irjweb.com

The HOMO-LUMO gap can be calculated using DFT methods. For a related imidazole derivative, N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, suggesting a high kinetic stability and lower reactivity. irjweb.com For this compound, the electron-withdrawing nature of the tetrazine ring is expected to lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to simple imidazole derivatives. This smaller gap would imply a higher reactivity, particularly in reactions where the tetrazine acts as an electron acceptor.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are hypothetical and serve to illustrate the output of a DFT calculation.

Reaction Mechanism Studies using Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states, calculating activation energies, and mapping reaction pathways.

Transition State Analysis for IEDDA Reactions

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a hallmark of tetrazine chemistry. In this reaction, the electron-poor tetrazine (diene) reacts with an electron-rich dienophile. nih.gov Computational studies can model this cycloaddition reaction to identify the transition state, which is the highest energy point along the reaction coordinate.

The geometry of the transition state provides valuable information about the mechanism of the reaction. For IEDDA reactions of tetrazines, the transition state typically shows the formation of two new sigma bonds between the diene and dienophile. The analysis of the transition state can reveal whether the reaction is synchronous (both bonds form simultaneously) or asynchronous (one bond forms before the other). The fast kinetics of IEDDA reactions are attributed to a low energy gap between the HOMO of the dienophile and the LUMO of the diene. nih.gov

Activation Energy Calculations and Reaction Pathway Mapping

By calculating the energies of the reactants, transition state, and products, the activation energy for the IEDDA reaction can be determined. A lower activation energy corresponds to a faster reaction rate. Computational studies have shown that the substituents on the tetrazine ring have a significant impact on the activation energy. Electron-withdrawing groups on the tetrazine lower the energy of the LUMO, which generally leads to a smaller HOMO-LUMO gap with the dienophile and a lower activation energy for the IEDDA reaction. nih.gov

Reaction pathway mapping involves tracing the energy of the system as it progresses from reactants to products through the transition state. This provides a detailed picture of the reaction mechanism. For the IEDDA reaction of a tetrazine, the reaction pathway would show the initial [4+2] cycloaddition to form an unstable bicyclic intermediate, followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂) to form the final dihydropyridazine (B8628806) product.

Computational Simulation of Nucleophilic Substitution Mechanisms

The tetrazine ring, being electron-deficient, is susceptible to nucleophilic attack. Computational simulations using DFT can be employed to study the mechanism of nucleophilic substitution reactions on this compound. Such studies can model the approach of a nucleophile to the tetrazine ring and map out the potential energy surface of the reaction. semanticscholar.org

These simulations can help to identify the most likely sites of nucleophilic attack on the tetrazine ring. The mechanism of nucleophilic aromatic substitution (SNAAr) typically involves the formation of a Meisenheimer complex, which is a high-energy intermediate. Computational analysis can determine the structure and stability of this intermediate and the transition states leading to and from it. This provides a detailed understanding of the reaction pathway and the factors that influence the reaction rate and regioselectivity. semanticscholar.org

Aromaticity and Stability Assessments

The stability and chemical behavior of this compound are intrinsically linked to the aromatic nature of its constituent heterocyclic rings. Aromatic compounds exhibit enhanced stability due to the cyclic delocalization of π-electrons. libretexts.orglumenlearning.com Computational methods provide powerful tools to quantify this characteristic.

Nucleus-Independent Chemical Shift (NICS) Calculations